molecular formula C23H14FN3O B5473017 2-[1-[(Z)-1-(3-fluorophenyl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile

2-[1-[(Z)-1-(3-fluorophenyl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile

Cat. No.: B5473017
M. Wt: 367.4 g/mol
InChI Key: SBGKBRREGAOPMW-HMAPJEAMSA-N
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Description

Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs . It is a white to yellow powder with a melting point about 170–173 °C .


Synthesis Analysis

The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature . Malononitrile dimer can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .


Chemical Reactions Analysis

Malononitrile dimer has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Future Directions

The interest in and applications of malononitrile dimer have greatly increased in the last 10 years, further proving its versatility . It has potential for the preparation of novel beneficial scaffolds as well as biologically active molecules .

Properties

IUPAC Name

2-[1-[(Z)-1-(3-fluorophenyl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O/c24-20-10-6-7-17(13-20)14-22(23(28)18-8-2-1-3-9-18)27-12-5-4-11-21(27)19(15-25)16-26/h1-14H/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGKBRREGAOPMW-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)F)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)F)/N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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